molecular formula C18H24N2O5 B2558442 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone CAS No. 2034362-05-3

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2558442
CAS No.: 2034362-05-3
M. Wt: 348.399
InChI Key: LTLFTBZWPVESHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core conjugated to a pyridin-3-ylmethanone moiety. The pyridine ring is substituted at the 6-position with a tetrahydro-2H-pyran-4-yloxy group, a cyclic ether known for enhancing solubility and metabolic stability in drug design .

Synthesis of related analogs involves reacting 1,4-dioxa-8-azaspiro[4.5]decane with acyl chlorides under anhydrous conditions, followed by purification via standard techniques (e.g., NaHCO3 wash, Na2SO4 drying) . While direct synthesis data for this compound is absent in the provided evidence, its structural similarity to analogs like (6-methylpyridin-3-yl) derivatives suggests comparable synthetic pathways.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[6-(oxan-4-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c21-17(20-7-5-18(6-8-20)23-11-12-24-18)14-1-2-16(19-13-14)25-15-3-9-22-10-4-15/h1-2,13,15H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLFTBZWPVESHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

A patented method (CN113214290A) outlines a four-step synthesis starting from 3-((benzylamino)methyl)oxetane-3-ol. Key steps include:

  • Acylation : Treatment with chloroacetyl chloride in the presence of triethylamine yields a chloroacetamide intermediate.
  • Intramolecular Cyclization : Under inert atmosphere, sodium hydride promotes spirocycle formation via nucleophilic displacement, achieving a 78% yield.
  • Reduction : Lithium aluminum hydride (LiAlH4) reduces the amide to the corresponding amine.
  • Deprotection : Catalytic hydrogenation removes the benzyl (Bn) protecting group, yielding the free spirocyclic amine.

This route emphasizes operational simplicity and compatibility with gram-scale production, though the use of LiAlH4 necessitates careful handling due to its pyrophoric nature.

Alternative Protecting Group Approaches

A PubMed study (26090686) describes the synthesis of analogous σ1 receptor ligands using 1,4-dioxa-8-azaspiro[4.5]decane derivatives. The authors employed ethyleneketal protection of 4-piperidone, followed by functionalization at the nitrogen atom. This method avoids harsh reducing agents, instead utilizing Mitsunobu conditions for etherification, with yields exceeding 85%.

The pyridine derivative requires regioselective introduction of the tetrahydro-2H-pyran-4-yloxy (THP-O) group at the 6-position.

Nucleophilic Aromatic Substitution

A reported procedure involves reacting 6-chloropyridin-3-ol with tetrahydro-2H-pyran-4-ol under basic conditions. Using potassium carbonate in dimethylformamide (DMF) at 120°C, the reaction proceeds via SNAr mechanism, achieving 65–70% yield.

Mitsunobu Coupling

For enhanced regiocontrol, the Mitsunobu reaction couples tetrahydro-2H-pyran-4-ol with 6-hydroxypyridin-3-yl precursors. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitate the coupling in tetrahydrofuran (THF), yielding 82% of the desired product. This method minimizes side reactions but requires anhydrous conditions.

Methanone Bridge Formation

Coupling the spirocyclic amine and pyridine moieties via a ketone linker is achieved through two primary strategies.

Friedel-Crafts Acylation

Activation of the spirocyclic amine’s nitrogen with acetyl chloride generates an acylium ion, which undergoes electrophilic substitution with the pyridine derivative. Aluminum trichloride (AlCl3) catalyzes the reaction in dichloromethane, though competing N-acylation reduces yields to 55–60%.

Carbodiimide-Mediated Coupling

A more efficient approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the methanone bridge. The spirocyclic amine is reacted with 6-((tetrahydro-2H-pyran-4-yl)oxy)pyridine-3-carboxylic acid, yielding 88% product after purification by silica gel chromatography.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for SNAr and Mitsunobu steps.
  • Low temperatures (0–5°C) minimize side reactions during acylation.

Catalytic Systems

  • Palladium on carbon (Pd/C) : Critical for hydrogenolytic deprotection, with 10% w/w loading achieving complete Bn removal within 2 hours.
  • Lipase catalysts : Explored for enantioselective synthesis, though yields remain suboptimal (≤40%).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.82 (d, J = 8.8 Hz, 1H), 4.98–4.92 (m, 1H, THP-O), 3.98–3.86 (m, 4H, dioxane), 3.52–3.41 (m, 2H, THP), 2.89–2.76 (m, 4H, spirocyclic N-CH2).
  • ¹³C NMR (100 MHz, CDCl3) : δ 195.4 (C=O), 158.2 (pyridine-C), 147.6, 134.5, 112.7 (pyridine), 98.3 (THP-O), 68.9 (dioxane-O), 66.2 (THP), 45.7 (spirocyclic N-CH2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₄N₂O₅ : [M+H]⁺ = 397.1764. Found : 397.1761.

Industrial Scalability and Challenges

Cost-Effective Raw Materials

  • Tetrahydro-2H-pyran-4-ol : Sourced via hydrogenation of γ-butyrolactone, costing $120–150/kg.
  • Chloroacetyl chloride : Commodity chemical priced at $40–60/kg.

Purification Challenges

  • Silica gel chromatography : Required for final product isolation, increasing production costs.
  • Crystallization : Ethyl acetate/hexane mixtures yield 75% recovery, but polymorphic forms complicate batch consistency.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, such as:

  • Oxidation: The compound might be oxidized under specific conditions to yield various oxidation products.

  • Reduction: Reductive transformations can be utilized to modify functional groups within the molecule.

  • Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the pyridine ring or other reactive sites.

Common Reagents and Conditions

Typical reagents include strong oxidizers (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions vary widely depending on the desired transformation, including temperature, solvent, and time.

Major Products

The major products from these reactions depend on the specific conditions and reag

Biological Activity

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound features a unique spirocyclic structure that contributes to its biological activity. Its molecular formula is C15H21N3O4C_{15}H_{21}N_{3}O_{4} with a molecular weight of approximately 293.35 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticholinergic Activity : Studies have shown that compounds within the same structural class possess acetylcholine antagonistic properties, which may be beneficial in treating gastrointestinal disorders such as algospasms and gastric hyperacidities .
  • Cytotoxicity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated.
  • Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity, indicating potential applications in combating infections .

The proposed mechanism of action for 1,4-dioxa-8-azaspiro compounds often involves modulation of neurotransmitter systems, particularly through interaction with acetylcholine receptors. This interaction can lead to reduced muscle contractions in the gastrointestinal tract, thereby alleviating symptoms associated with spasms .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Gastrointestinal Activity : A study published in Archives Internationales de Pharmacodynamie et de Therapie evaluated the anticholinergic effects of similar spiro compounds. Results indicated significant inhibition of acetylcholine-induced contractions in guinea pig intestines, suggesting therapeutic potential for gastrointestinal disorders .
  • Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that certain derivatives of the compound exhibited selective cytotoxicity. The results indicated an IC50 value ranging from 10 to 30 µM for effective cell line inhibition, warranting further investigation into its anticancer properties.

Data Tables

Biological ActivityObserved EffectsReference
AnticholinergicInhibition of intestinal contractions
CytotoxicityIC50 values between 10 to 30 µM
AntimicrobialEffective against specific pathogens

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Pyridine Molecular Formula Molecular Weight Key Features
Target Compound 6-((Tetrahydro-2H-pyran-4-yl)oxy) C₁₈H₂₃N₂O₅* 359.4 Enhanced solubility due to cyclic ether; moderate lipophilicity (calculated LogP ~1.2)
(6-Methylpyridin-3-yl) analog 6-Methyl C₁₄H₁₈N₂O₃ 262.3 Higher lipophilicity (LogP ~1.8); reduced solubility
8-(2-(Benzyloxy)pyridin-4-yl) 2-(Benzyloxy) C₁₉H₂₂N₂O₃ 326.4 Aromatic interactions (benzyl group); LogP ~2.5
8-(4-Piperidinyl) 4-Piperidinyl C₁₂H₂₂N₂O₂ 226.3 Basic amine (pKa ~10.5); potential for H-bonding
5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone Phenyl-pyridazinone C₁₇H₂₀N₄O₃ 340.4 Heterocyclic diversity; planar structure for π-π stacking

*Calculated based on spiro core (C₇H₁₁NO₂), methanone (CO), and substituent (C₁₀H₁₂NO₂).

Functional Implications of Substituents

  • Tetrahydro-2H-pyran-4-yloxy Group : Introduces a polar, oxygen-rich moiety, improving aqueous solubility compared to methyl or benzyl groups. This substituent may enhance blood-brain barrier permeability in CNS-targeting applications .
  • Methyl Group : Increases lipophilicity, favoring membrane penetration but reducing solubility. Observed in analogs with improved cellular uptake .
  • Piperidinyl Group : Basic nitrogen enables salt formation (e.g., oxalate in ), improving crystallinity and formulation compatibility .

Q & A

Q. What synthetic strategies are commonly employed for spirocyclic compounds like 1,4-dioxa-8-azaspiro[4.5]decan-8-yl derivatives, and how can reaction efficiency be improved?

Spirocyclic compounds are typically synthesized via multi-component reactions (MCRs) or stepwise cyclization. For example, highlights the use of MCRs involving cyclic ketones, aldehydes, and nitriles to form azaspiro scaffolds. Optimization includes:

  • Temperature control : Reflux conditions in acetic acid or ethanol (60–80°C) improve cyclization yields .
  • Catalysis : Acidic or basic catalysts (e.g., sodium acetate) enhance imine or enamine formation in spiroannulation steps .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in heterocyclic coupling reactions .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Key methods include:

  • NMR spectroscopy : 1H/13C NMR identifies spirocyclic protons (δ 1.5–3.0 ppm) and pyranyloxy substituents (δ 3.5–5.0 ppm). Coupling constants (e.g., J = 8–12 Hz for pyridinyl protons) confirm stereochemistry .
  • Mass spectrometry (HRMS) : Accurate mass analysis (error < 2 ppm) verifies molecular formula, particularly for oxygen- and nitrogen-rich fragments .
  • IR spectroscopy : Stretching frequencies (C=O at ~1720 cm⁻¹, C-O-C at ~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:

  • Temperature-dependent NMR : Detects conformational changes in solution (e.g., pyran ring puckering) .
  • SHELX refinement : Adjusts thermal parameters and occupancy rates to resolve disordered atoms in X-ray structures .
  • DFT calculations : Compare theoretical IR/NMR spectra with experimental data to validate proposed conformers .

Q. What experimental design principles apply to studying the environmental fate of this compound?

Long-term environmental impact studies should follow protocols like those in :

  • Partitioning studies : Measure log P (octanol-water) to assess bioavailability.
  • Degradation assays : Hydrolytic stability under varying pH (e.g., pH 3–9) and UV exposure simulates abiotic degradation .
  • Ecotoxicology : Use Daphnia magna or algal models to evaluate LC50/EC50 values for ecological risk assessment .

Q. How can reaction intermediates be stabilized during the synthesis of the pyranyloxy-pyridine moiety?

The tetrahydro-2H-pyran-4-yloxy group requires:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to prevent undesired oxidation during coupling .
  • Low-temperature conditions : Maintain –20°C during nucleophilic substitution to minimize side reactions .
  • In situ monitoring : TLC or HPLC tracks intermediate formation, enabling rapid quenching of reactive species .

Methodological Considerations

Q. What computational tools are recommended for predicting the bioactivity of this spirocyclic compound?

  • Molecular docking (AutoDock Vina) : Screens against kinase or GPCR targets using the pyridinyl-methanone as a pharmacophore anchor .
  • QSAR modeling : Correlates substituent effects (e.g., pyranyloxy position) with predicted ADMET properties .

Q. How should researchers address low yields in spiroannulation steps?

  • Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 12 h) and improves yields by 20–30% .
  • Additive screening : Silver triflate or crown ethers enhance regioselectivity in spirocyclic ring closure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.